REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21]1[C:29]2[C:25](=[N:26][S:27][N:28]=2)[C:24]([C:30]2[S:31][CH:32]=[CH:33][CH:34]=2)=[CH:23][CH:22]=1.[CH3:35][Sn:36](Cl)([CH3:38])[CH3:37]>C1COCC1.C(OCC)C.O>[CH3:35][Sn:36]([CH3:38])([CH3:37])[C:32]1[S:31][C:30]([C:24]2[C:25]3[C:29](=[N:28][S:27][N:26]=3)[C:21]([C:17]3[S:16][C:20]([Sn:36]([CH3:38])([CH3:37])[CH3:35])=[CH:19][CH:18]=3)=[CH:22][CH:23]=2)=[CH:34][CH:33]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.9 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1=CC=C(C2=NSN=C21)C=2SC=CC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
hexanes
|
Quantity
|
3.9 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled to −78° C. again
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the mixture was washed 3 times with 0.1M HCl
|
Type
|
CUSTOM
|
Details
|
to remove the TMP
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the final product (0.42 g, 45%) was re-crystallized in ethanol
|
Type
|
CUSTOM
|
Details
|
to yield orange needles
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C[Sn](C=1SC(=CC1)C1=CC=C(C2=NSN=C21)C2=CC=C(S2)[Sn](C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |